Enhanced Oxidizing Power in Cobalt(III) Complexes: +0.28 V vs. NHE Reduction Potential Shift Relative to Ethylenediamine Analog
The reduction potential of the [Co(tmen)3]3+ complex (where tmen = 2,3-dimethylbutane-2,3-diamine) is +0.28 V (vs. NHE). This is a dramatic 460 mV positive shift compared to the -0.18 V (vs. NHE) measured for the analogous [Co(en)3]3+ complex (where en = ethylenediamine) [1]. This indicates that the tmen ligand stabilizes the lower oxidation state Co(II) relative to Co(III) to a much greater extent than the less sterically hindered ethylenediamine ligand.
| Evidence Dimension | Reduction Potential (E°) |
|---|---|
| Target Compound Data | +0.28 V (vs. NHE) for [Co(tmen)3]3+ |
| Comparator Or Baseline | -0.18 V (vs. NHE) for [Co(en)3]3+ |
| Quantified Difference | +460 mV positive shift |
| Conditions | Electrochemical measurement in aqueous solution |
Why This Matters
This substantial positive shift in reduction potential makes [Co(tmen)3]3+ a significantly stronger oxidant than its ethylenediamine counterpart, directly impacting its utility in outer-sphere electron transfer reactions and redox catalysis.
- [1] Hendry, P., & Ludi, A. (1988). Steric Crowding in Coordination Compounds: Electron-transfer kinetics of the [Co(tmen)3]3+/2+ couple (tmen = 2,3-dimethylbutane-2,3-diamine). Helvetica Chimica Acta, 71(8), 1967-1977. View Source
